molecular formula C18H12ClN3O3S B2757769 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone CAS No. 872688-74-9

2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone

Cat. No.: B2757769
CAS No.: 872688-74-9
M. Wt: 385.82
InChI Key: UCTHZJTXKOLXGC-UHFFFAOYSA-N
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Description

2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a chlorophenyl group and a nitrophenyl ethanone moiety. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.

For example, the compound can undergo oxidation to form sulfoxides or sulfones, depending on the reaction conditions Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding aniline derivatives

Scientific Research Applications

2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. In medicine, it is being explored for its potential therapeutic effects in treating various diseases, including cardiovascular and neurological disorders. In industry, it is used as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-3(2H)-one. These compounds share similar structural features but differ in their biological activities and therapeutic applications. For instance, pyridazinone derivatives are known for their antihypertensive and cardiotonic activities, while pyridazine-3(2H)-one derivatives exhibit anti-inflammatory and analgesic properties. The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications.

References

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds
  • Thiazoles: having diverse biological activities
  • Molecules | Free Full-Text | Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-14-6-4-12(5-7-14)16-8-9-18(21-20-16)26-11-17(23)13-2-1-3-15(10-13)22(24)25/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTHZJTXKOLXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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